molecular formula C12H15Br6N3O3 B3053254 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- CAS No. 52434-59-0

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-

Cat. No.: B3053254
CAS No.: 52434-59-0
M. Wt: 728.7 g/mol
InChI Key: DUPDOFDRVXJYOF-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- is an emerging brominated flame retardant. This compound is widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . Its primary function is to enhance the fire resistance of these materials, making them safer for use in various applications.

Preparation Methods

The synthesis of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- involves the reaction of cyanuric chloride with 2,3-dibromopropanol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with 2,3-dibromopropoxy groups. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Chemical Reactions Analysis

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for generating hydroxyl radicals and bases like sodium hydroxide for dehydrobromination. The major products formed from these reactions include debrominated and hydroxylated derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- primarily involves its ability to release bromine radicals upon heating. These bromine radicals act as flame retardants by interfering with the combustion process, inhibiting the formation of free radicals that propagate the fire. The compound also forms a protective char layer on the surface of the material, further preventing the spread of flames .

Comparison with Similar Compounds

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- can be compared with other brominated flame retardants, such as:

The uniqueness of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- lies in its specific application as a flame retardant, offering a balance of effectiveness and safety in various industrial applications.

Properties

IUPAC Name

2,4,6-tris(2,3-dibromopropoxy)-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-22-10-19-11(23-5-8(17)2-14)21-12(20-10)24-6-9(18)3-15/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPDOFDRVXJYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)OC1=NC(=NC(=N1)OCC(CBr)Br)OCC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452860
Record name 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52434-59-0
Record name 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Reactant of Route 5
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Reactant of Route 6
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-

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